Product packaging for Spiro[2.5]octan-6-amine(Cat. No.:CAS No. 99799-73-2)

Spiro[2.5]octan-6-amine

Cat. No.: B1455347
CAS No.: 99799-73-2
M. Wt: 125.21 g/mol
InChI Key: XKPDOWURXRJLMO-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic and Medicinal Chemistry

Spirocyclic scaffolds are three-dimensional structures in which two rings are linked by a single common atom. nih.gov This unique structural feature imparts a high degree of rigidity and a defined spatial orientation of substituents, which is highly advantageous in drug design. acs.org Unlike their more flexible linear or planar aromatic counterparts, the conformational constraint of spirocycles can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

The incorporation of spirocyclic motifs is a recognized strategy for enhancing the physicochemical properties of drug candidates. Shifting from flat, aromatic structures to molecules with a higher fraction of sp3-hybridized carbons, such as those found in spirocycles, generally correlates with improved solubility and better metabolic stability. nih.gov This enhancement of three-dimensionality can help navigate the complex chemical space required for modern drug discovery, leading to compounds with more favorable pharmacokinetic profiles. nih.govepa.gov Consequently, a wide range of approved drugs and clinical candidates feature spirocyclic cores. epa.gov The inherent rigidity and novel three-dimensional shapes offered by spirocycles make them an exceptional tool for fine-tuning a molecule's properties in the pursuit of new therapeutics. acs.org

Evolution of Research on Spiro[2.5]octan-6-amine and Related Spirocyclic Systems

The development of synthetic methodologies for spirocyclic compounds has been a subject of ongoing research for decades. Early methods often faced challenges in controlling stereochemistry and achieving high yields. However, significant advancements have been made, including the use of hypervalent iodine reagents for spirocyclization, which became prominent in the 1990s. acs.org More recent strategies involve organocatalysis and transition-metal-catalyzed reactions, which offer milder conditions and higher selectivity. rsc.org

This compound itself is a distinct molecule featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring at a central spiro atom, with an amine group attached to the cyclohexane moiety. smolecule.com It is primarily recognized as a valuable building block in organic synthesis. smolecule.com Its evolution in research is closely tied to the broader advancements in the synthesis and application of spirocyclic systems.

Detailed research into the reactivity of the core spiro[2.5]octane skeleton has provided fundamental insights. For instance, a 2023 study investigated the C(sp3)–H bond oxygenation of spiro[2.5]octane, revealing that the reaction occurs with high selectivity at the axial C4–H bond. acs.org This work, supported by computational density functional theory (DFT) studies, highlights how the cyclopropane ring's Walsh orbitals interact with and activate specific C-H bonds within the cyclohexane ring. acs.org Such fundamental studies are crucial for predicting and controlling the reactivity of derivatives like this compound in complex syntheses.

The compound's utility is demonstrated by its incorporation as an intermediate in the synthesis of advanced pharmaceutical agents. For example, derivatives of the spiro[2.5]octane scaffold have been used to prepare inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. patsnap.com The spirocyclic framework serves as a rigid core for orienting the functional groups necessary for biological activity. Although detailed studies on this compound itself are limited, its availability and the established reactivity of its parent scaffold ensure its continued relevance in the synthesis of novel and structurally complex molecules. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 99799-73-2 1256256-54-8 avantorsciences.com
Molecular Formula C₈H₁₅N C₈H₁₆ClN avantorsciences.com
Molecular Weight 125.21 g/mol 161.67 g/mol avantorsciences.com
Topological Polar Surface Area (TPSA) 26.02 Ų26.02 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 11
Rotatable Bonds 00

Data sourced from computational chemistry predictions.

Table 2: Related Spiro[2.5]octane Compounds in Research

Compound NameCAS NumberKey Research Application/FindingReference
Spiro[2.5]octane148-69-6Substrate for studying C-H bond oxygenation pathways. acs.org
Spiro[2.5]octane-4,8-dione60582-68-5Precursor in natural product synthesis and photochemical studies.
Spiro[2.5]octane-6-carboxamideNot AvailableInvestigated for potential antimicrobial and cytotoxic effects. smolecule.com
1-Oxaspiro[2.5]octane185-56-8Subject of conformational analysis via microwave spectroscopy. epa.gov
N-(4-chlorophenyl)-6-(6-fluoroquinolin-4-yl)spiro[2.5]octane-1-carboxamideNot AvailableSynthesized as a potential indoleamine 2,3-dioxygenase inhibitor. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B1455347 Spiro[2.5]octan-6-amine CAS No. 99799-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2.5]octan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-1-3-8(4-2-7)5-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPDOWURXRJLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704680
Record name Spiro[2.5]octan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99799-73-2
Record name Spiro[2.5]octan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Spiro 2.5 Octan 6 Amine and Its Derivatives

General Principles of Spirocyclization Reactions Relevant to Spiro[2.5]octan-6-amine

Spirocyclization reactions are a class of chemical transformations that lead to the formation of spirocycles, compounds characterized by two rings connected through a single, shared atom known as the spiro atom. The synthesis of the spiro[2.5]octane framework, which consists of a cyclopropane (B1198618) and a cyclohexane (B81311) ring, is governed by several key principles. The inherent strain of the cyclopropane ring and the conformational dynamics of the cyclohexane ring are critical factors that influence the feasibility and outcome of these reactions.

The construction of the spiro[2.5]octane system often involves the formation of one of the rings onto a pre-existing cyclic precursor. This can be achieved through intramolecular cyclization, where a linear or cyclic precursor with appropriate functional groups is induced to form the second ring at the spirocenter. Alternatively, intermolecular reactions can bring together two separate components to form the spirocyclic structure. The regioselectivity and stereoselectivity of these reactions are paramount, as the formation of the spirocenter creates a quaternary carbon atom, which can be a stereocenter if the substitution pattern allows.

Classical and Modern Approaches to Spiro[2.5]octane Skeleton Construction

The synthesis of the spiro[2.5]octane skeleton, the core of this compound, has been approached through various classical and modern synthetic strategies.

Cyclization Reactions for this compound Synthesis

One of the most direct methods for synthesizing this compound and its derivatives involves cyclization reactions. A common strategy employs the reaction of a primary amine with a cyclopropane derivative. For instance, cyclopropane carboxylic acid derivatives can be utilized under specific conditions to yield this compound through a cyclization process. smolecule.com

A patented method for a related compound, spiro[2.5]octane-5-carboxylic acid, starts with 1,3-cyclohexanedione. google.com This precursor is converted in several steps to spiro[2.5]oct-5-one, which can then be transformed into the corresponding nitrile and subsequently hydrolyzed to the carboxylic acid. google.com This carboxylic acid could, in principle, be converted to this compound via standard functional group interconversions like the Curtius, Hofmann, or Schmidt rearrangement.

Another approach involves the cyclization of intermediates derived from diethyl acetonedicarboxylate to form the spiro[2.5]octane-5,7-dione, which can be a precursor for further derivatization. researchgate.net Similarly, processes have been developed for preparing spiro[2.5]octane-5,7-dione from (1-cyanomethyl-cyclopropyl)-acetonitrile, which involves hydrolysis and subsequent cyclization. google.com

The following table summarizes some key cyclization strategies for related spiro[2.5]octane derivatives:

Starting MaterialKey Intermediate(s)Target Spiro[2.5]octane DerivativeReference
1,3-Cyclohexanedione3-Methoxy-cyclohexenone, Spiro[2.5]oct-5-oneSpiro[2.5]octane-5-carboxylic acid google.com
Diethyl acetonedicarboxylateRelated acrylatesSpiro[2.5]octane-5,7-dione researchgate.net
(1-Cyanomethyl-cyclopropyl)-acetonitrile(1-Carboxymethyl-cyclopropyl)-acetic acid, 6-Oxa-spiro[2.5]octane-5,7-dioneSpiro[2.5]octane-5,7-dione google.com

Multicomponent Reactions in Spiro[2.5]octane Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient pathway to complex molecules like spiro[2.5]octane derivatives. mdpi.com While specific examples for the direct synthesis of this compound via MCRs are not prevalent in the reviewed literature, the principles have been applied to the synthesis of other spirocyclic systems. mdpi.comrsc.orgsemanticscholar.org For instance, a one-pot multicomponent reaction has been adapted for the synthesis of 4,7-diazaspiro[2.5]octane-5,8-dione. These strategies often exhibit high atom economy and procedural simplicity. mdpi.com The development of an MCR for this compound would likely involve the careful selection of starting materials that can assemble the cyclopropane and cyclohexane rings and introduce the amine functionality in a single pot.

Domino and Cascade Reactions Leading to Spiro[2.5]octane Frameworks

Domino and cascade reactions, which involve a series of intramolecular transformations initiated by a single event, are powerful tools for the construction of complex cyclic systems. longdom.org20.210.105 These reactions proceed through highly reactive intermediates, enabling the formation of structures that might be difficult to access through stepwise synthesis. longdom.org

An efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones has been developed using para-quinone methides. rsc.org This reaction proceeds via a 1,6-conjugate addition followed by cyclization, creating the spiro[2.5]octane framework under mild, metal-free conditions and resulting in products with consecutive quaternary centers. rsc.org Although this example leads to a dienone, the underlying principle of using a cascade reaction to form the spiro[2.5]octane skeleton is a significant advancement. Further functional group manipulations of the resulting dienone could potentially lead to this compound.

Enzyme-initiated cascade reactions represent a green and efficient approach, although specific applications to this compound are yet to be widely reported. longdom.org The potential for using enzymes to catalyze the intricate cyclizations and rearrangements needed for spirocycle synthesis is an active area of research. longdom.org

Catalytic Strategies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds and improving the efficiency and selectivity of known transformations.

Transition-Metal-Catalyzed Transformations for Spirocyclic Amines

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations for the synthesis of complex molecules, including spirocyclic amines. acs.org Palladium catalysis, in particular, has been extensively used for the formation of C-C and C-N bonds. diva-portal.org

Ruthenium(II) complexes have been shown to be effective in the synthesis of spirocyclic amide acetals through the condensation of α-diazo-β-ketoesters with γ-lactams, proceeding via metal-carbene intermediates. smolecule.com While not a direct synthesis of this compound, this demonstrates the power of transition metals to facilitate the formation of spirocyclic structures containing nitrogen.

Palladium-catalyzed intramolecular Heck reactions have been utilized to synthesize spirooxindoles, showcasing the ability of this methodology to create spirocyclic frameworks. diva-portal.orgrsc.org Furthermore, palladium-catalyzed intramolecular Friedel–Crafts-type reactions of phenol (B47542) derivatives have been developed to produce various spirocyclohexadienone derivatives, which are valuable intermediates for further transformations. researchgate.net

The development of novel ligands has also been crucial in advancing transition-metal-catalyzed asymmetric synthesis. For instance, Spiro-Josiphos ligands have been reported for the iridium-catalyzed asymmetric hydrogenation for the synthesis of chiral amines. nih.gov The application of such chiral catalysts could pave the way for the enantioselective synthesis of this compound and its derivatives.

The following table provides a summary of some transition-metal-catalyzed reactions relevant to the synthesis of spirocyclic amines and their precursors:

Catalyst/MetalReaction TypeProduct TypeReference
Ruthenium(II) complexesCondensation of α-diazo-β-ketoesters and γ-lactamsSpirocyclic amide acetals smolecule.com
Palladium(0)Intramolecular Mizoroki-Heck spirocyclizationSpirooxindoles diva-portal.org
Palladium(II)Intramolecular ipso-Friedel–Crafts allylic alkylationSpiro[4.5]cyclohexadienone derivatives researchgate.net
Iridium with Spiro-Josiphos ligandsAsymmetric hydrogenationChiral amines nih.gov

Organocatalytic Approaches to Spiro[2.5]octane Derivatives

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. researchgate.net In the context of spiro[2.5]octane systems, organocatalysis has been successfully employed to facilitate cascade reactions, leading to the formation of spirooxindole derivatives with high diastereoselectivity and enantioselectivity. rsc.org

One notable organocatalytic method involves the reaction of α,β-unsaturated aldehydes with iodonium (B1229267) ylides. nih.gov For instance, the reaction between a cinnamaldehyde-derived iminium ion, generated from a MacMillan first-generation catalyst, and a dimedone-derived phenyliodonium (B1259483) ylide yields a substituted spiro-cyclopropane. nih.gov This approach highlights the ability of organocatalysts to control the stereochemical outcome of the reaction.

Furthermore, a cascade Michael–Michael-aldol reaction has been reported for the synthesis of spiro compounds, including those with oxindole, benzofuranone, pyrazolone, and azlactone moieties. rsc.org This method provides the desired spiro compounds in good yields and with excellent stereoselectivities. rsc.org

Chemo- and Regioselective Syntheses of Spiro[2.5]octane Compounds

The selective functionalization of specific positions within the spiro[2.5]octane framework is a significant challenge in synthetic chemistry. Researchers have developed various strategies to achieve chemo- and regioselectivity in these systems.

An efficient method for the synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes utilizes (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126). jst.go.jp This reaction, conducted with powdered potassium carbonate in ethyl acetate, demonstrates high yields for the formation of spirocyclopropanes from 1,3-cyclohexanediones. jst.go.jp The method's applicability extends to other cyclic and acyclic 1,3-diones. jst.go.jp

Radical borylation/cyclization cascades of N-allylcyanamides have been developed to construct diverse boron-substituted N-heterocycles. This process involves the chemo- and regio-controlled addition of an N-heterocyclic carbene-boryl radical to an alkene, followed by cyclization with the N-cyano group. researchgate.net This strategy provides access to synthetically useful building blocks. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral this compound analogs with precise control over stereochemistry is crucial for their application in medicinal chemistry and materials science. This section details the asymmetric construction of stereocenters, control of diastereoselectivity, and enantioselective syntheses of precursors.

Asymmetric Construction of Spiro[2.5]octane Stereocenters

The creation of stereocenters, particularly quaternary ones, within a spirocyclic framework is a significant synthetic challenge. thieme-connect.com Asymmetric intramolecular aza-Michael cyclizations have proven to be a well-established method for synthesizing nitrogen-containing heterocycles. whiterose.ac.uk Chiral phosphoric acids are effective catalysts in these reactions, providing enantioenriched scaffolds. whiterose.ac.uk

A notable example is the synthesis of substituted piperidines, where optimization of the thioester functionality, ring substitution, catalyst, and reaction conditions led to good yields and excellent enantioselectivities. whiterose.ac.uk Similarly, organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions have been developed to generate chiral spiro[4.4]nonane-1,6-diones with high yields and enantiomeric excess. researchgate.net

Control of Diastereoselectivity in Spiro[2.5]octane Systems

Controlling diastereoselectivity is essential for obtaining specific isomers of spiro[2.5]octane derivatives. The methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide occurs stereoselectively to produce 1(S)-(4-X-phenyl)-5(R)-isopropyl-8(R)-methyl-3(R)-spiro[2.5]octanones. researchgate.net The stereochemistry of these products was confirmed by 1H NMR spectroscopy, showing that the configuration of the chiral centers in the cyclohexanone (B45756) fragment remains unchanged from the starting enones. researchgate.net

In another study, the reaction of spiro[2.5]octane with certain reagents occurred predominantly at the axial C4-H position, resulting in unrearranged products. researcher.life Furthermore, [2+2]-cycloaddition reactions of unsymmetrical cyclic ketenes with optically active imines have been used to synthesize spiro β-lactams, which can be converted to enantiomerically pure modified proline derivatives. acs.org

Enantioselective Syntheses of this compound Precursors

The enantioselective synthesis of precursors is a critical step in producing chiral this compound. A cascade reaction between α,β-unsaturated aldehydes and isoxazolones, under the synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst, provides access to chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. researchgate.net These spiroisoxazolones can be transformed into enantiomerically enriched cyclopentene (B43876) carboxylic acids. researchgate.net

Another approach involves the synthesis of spirooxindole-δ-lactams through an NHC-catalyzed oxidative [4+2] annulation of aliphatic aldehydes with oxindole-derived α,β-unsaturated imines, yielding the target spirocyclic lactams in good yields and with excellent enantioselectivities. rsc.org

Synthetic Routes to Key Spiro[2.5]octane Intermediates

The synthesis of key intermediates is fundamental to the construction of more complex spiro[2.5]octane derivatives. One common intermediate, spiro[2.5]octane-5-carboxylic acid, can be synthesized from 1,3-cyclohexanedione. google.com The process involves the formation of 3-methoxy-cyclohexenone, followed by cyclization to yield 5-methoxyspiro[2.5]oct-4-ene, which is then converted to spiro[2.5]oct-5-one. google.com

Another important intermediate, spiro[2.5]octane-5,7-dione, can be prepared through the cyclization of related acrylates and diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net This method avoids the need for column chromatography, making it scalable. researchgate.net An alternative synthesis of spiro[2.5]octane-4,6-dione involves the reaction of cyclohexane-1,3-dione with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate.

The synthesis of 6-Azaspiro[2.5]octan-1-amine itself often involves cyclization reactions between an appropriate amine and a cyclic ketone under acidic or basic conditions. smolecule.com

Starting MaterialReagentsIntermediateReference
1,3-CyclohexanedioneMethanol, Sulfuric acid3-Methoxy-cyclohexenone google.com
3-Methoxy-cyclohexenoneEthyl Grignard reagent, Lewis acid5-Methoxyspiro[2.5]oct-4-ene google.com
5-Methoxyspiro[2.5]oct-4-enep-Toluenesulfonic acidSpiro[2.5]oct-5-one google.com
Acrylates, Diethyl acetonedicarboxylate-Spiro[2.5]octane-5,7-dione researchgate.net
Cyclohexane-1,3-dione(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonateSpiro[2.5]octane-4,6-dione
Amine, Cyclic ketoneAcidic or basic catalysts6-Azaspiro[2.5]octan-1-amine smolecule.com
α,β-Unsaturated aldehydes, IsoxazolonesChiral secondary amine, Palladium(0) catalystChiral spiroisoxazolone derivatives researchgate.net
Aliphatic aldehydes, Oxindole-derived α,β-unsaturated iminesNHC catalystSpirooxindole-δ-lactams rsc.org

Preparation of Spiro[2.5]octane-5,7-dione

Spiro[2.5]octane-5,7-dione is a significant intermediate for producing pharmaceutical compounds. google.com Its synthesis has been approached through various methods, aiming for efficiency, scalability, and high purity.

One established method involves a multi-step process starting from 6-oxa-spiro[2.5]octane-5,7-dione. google.comgoogleapis.com This process includes a ring-opening methylation to form [1-(2-oxo-propyl)-cyclopropyl]-acetic acid, followed by esterification and a final cyclization step under Claisen condensation conditions to yield the target dione. google.com For instance, the methyl ester of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid can be cyclized using sodium methanolate in tetrahydrofuran. google.com

Another general synthetic route utilizes the cyclization of diethyl acetonedicarboxylate with appropriate acrylates, followed by decarboxylation. researchgate.net This protocol is advantageous as it avoids the need for column chromatography in its steps, making it more suitable for large-scale production. researchgate.net

A different approach employs the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate in the presence of potassium carbonate. This method has been used to prepare spiro[2.5]octane-5,7-dione, which can then be reacted further to create more complex spirocyclopropanes. jst.go.jp

The table below summarizes various synthetic approaches to Spiro[2.5]octane-5,7-dione and related structures.

Starting MaterialKey Reagents/ConditionsProductReference
[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl esterSodium methanolate, TetrahydrofuranSpiro[2.5]octane-5,7-dione google.com
Diethyl acetonedicarboxylate & acrylatesCyclization, then decarboxylationSpiro[2.5]octane-5,7-dione researchgate.net
Spiro[2.5]octane-5,7-dione(2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate, K₂CO₃2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropane jst.go.jp
6-oxa-spiro[2.5]octane-5,7-dioneToluene, Methanol, 4-dimethylaminopyridine[1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester googleapis.com

Synthesis of Spiro[2.5]octa-4,7-dien-6-one Systems

The synthesis of spiro[2.5]octa-4,7-dien-6-one systems, which feature consecutive quaternary centers, has been efficiently achieved through a one-pot approach utilizing para-quinone methides. rsc.org This method is notable for proceeding smoothly under mild, metal-free conditions to produce high yields of the desired products. rsc.org

A primary strategy involves a formal 1,6-conjugated addition-mediated [2+1] annulation reaction between p-quinone methides and sulfur ylides. nih.govacs.org This domino-type process is highly diastereoselective and demonstrates good functional group tolerance and scalability. nih.govacs.org The general procedure involves stirring the p-quinone methide and the sulfur ylide in a solvent like dichloromethane (B109758) at ambient temperature. acs.org The reaction mixture is then concentrated and purified via silica (B1680970) gel chromatography to afford the spiro[2.5]octa-4,7-dien-6-one product. acs.org

The following table presents an example of a specific compound synthesized using this methodology.

Product NameYieldMelting Point (°C)Reference
1-Benzoyl-5,7-di-tert-butyl-2-(4-chlorophenyl)spiro[2.5]octa-4,7-dien-6-one98%197–199 acs.org

This approach provides an effective route to spiro[2.5]octa-4,7-dien-6-ones, which are valuable scaffolds in organic synthesis. scispace.com

Precursors of Acyclic N-Phosphorylated Diamino Carbenes with Spiroamine Group

The synthesis of precursors for acyclic N-phosphorylated diamino carbenes containing a spiroamine group represents a specialized area of research. researchgate.netnuph.edu.ua These precursors are typically N,N'-substituted formamidinium salts, which can be deprotonated to generate transient acyclic diaminocarbenes. researchgate.netresearchgate.net

A key synthetic strategy involves creating a new analog of the "Alder dimer," a powerful electrophilic reagent. nuph.edu.uadntb.gov.ua This is achieved through the reaction of triflic anhydride (B1165640) with spiro(4-cyclopropane) piperidinyl formamide. nuph.edu.ua This reagent is then used to synthesize N'-P(V)- and P(III)-substituted N'-phenyl, N''-hexahydro(azaspiro)octylformamidinium salts. nuph.edu.ua These salts are the direct precursors to the target carbenes. researchgate.netnuph.edu.ua

The subsequent deprotonation of these formamidinium salts with a strong, non-nucleophilic base leads to the formation of acyclic N-phosphorylated diaminocarbenes. nuph.edu.uadntb.gov.ua These carbenes are transient species that afford various products depending on the nature of the phosphorus substituent. researchgate.netresearchgate.net

N-P(V)-substituted carbenes typically undergo a 1,2-phosphorus shift to form (selenophosphoryl)formamidine in high yield. nuph.edu.uaresearchgate.net

N-P(III)-substituted carbenes can undergo a compatible 1,3-H shift, forming an intermediate azomethine ylide which then converts into a new heterocyclic system. nuph.edu.uaresearchgate.net

This methodology provides a reliable pathway to access acyclic formamidine (B1211174) carbenes that feature a spiroamine group, although the carbenes themselves are noted to be unstable. nuph.edu.uadntb.gov.ua

Precursor TypeKey ReagentsIntermediate/ProductKey TransformationReference
N'-P(V)- and P(III)-substituted formamidinium saltsSpiro(4-cyclopropane) piperidinyl formamide, Triflic anhydride, N-P(V/III)-seleno phosphoryl arylamidesAcyclic N-phosphorylated diamino carbenesDeprotonation researchgate.netnuph.edu.ua
N-P(V)-substituted carbeneStrong non-nucleophilic base(Selenophosphoryl)formamidine1,2-phosphorus shift researchgate.netsemanticscholar.org
N-P(III)-substituted carbeneStrong non-nucleophilic baseHexahydrospirocyclopropane-1,10'-pyrido[1,2-c]quinazoline1,3-H shift and cyclization nuph.edu.uaresearchgate.net

Reactivity and Chemical Transformations of Spiro 2.5 Octan 6 Amine

Amination Reactions and Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom in Spiro[2.5]octan-6-amine possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows it to readily participate in a range of amination and nucleophilic substitution reactions. The nitrogen can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen or heteroatom-nitrogen bonds. evitachem.com

This nucleophilic character is fundamental to many derivatization strategies. For example, the amine group can undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to yield secondary and tertiary amines. Acylation with acyl chlorides or anhydrides is another common transformation, leading to the formation of stable amide derivatives. These reactions are typical for primary amines and are central to modifying the compound's properties. In related aza-spirocyclic systems, such as 6-Azaspiro[2.5]octane hydrochloride, the nitrogen atom's role as a nucleophile in substitution reactions is well-established. evitachem.com

The reactivity of the amine can be influenced by steric hindrance from the bulky spiro[2.5]octane framework, which may affect the accessibility of the nitrogen atom to certain electrophiles.

Ring Transformations and Rearrangements of the Spiro[2.5]octane Scaffold

The spiro[2.5]octane core, particularly the strained cyclopropane (B1198618) ring, is susceptible to various ring transformations and rearrangements under specific reaction conditions. These reactions can alter the fundamental structure of the scaffold, leading to ring expansion, contraction, or opening.

The three-membered cyclopropane ring within the spiro[2.5]octane system is inherently strained and can undergo ring-opening reactions, which can be followed by rearrangement to form larger or different ring systems. For instance, electrophilic ring opening of spiro-cyclopropanecarboxylated sugars has been shown to lead to both ring-contraction and ring-expansion products, depending on the substrate and reaction conditions. nih.gov While not specific to this compound itself, these studies highlight the potential reactivity of the spiro-fused cyclopropane ring.

In related systems, such as 5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane, the oxirane (a three-membered ring) can be opened under acidic conditions. Similarly, processes involving the opening of a cyclopropane ring are known. A patented process describes the ring opening of 6-oxa-spiro[2.5]octane-5,7-dione via a nucleophilic methylating agent to form a cyclopropyl-acetic acid derivative, demonstrating the cleavage of a bond within the spiro system's six-membered ring. google.com These examples suggest that the spiro[2.5]octane scaffold could be manipulated through targeted ring-opening and rearrangement strategies.

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk For the this compound core, FGIs can be used to synthesize the target amine from other precursors or to modify the amine group itself.

The primary amine of this compound can be synthesized from other functional groups located at the 6-position of the spiro[2.5]octane scaffold. For example, the reduction of a Spiro[2.5]octane-6-carboxamide derivative using a reducing agent like lithium aluminum hydride would yield the corresponding amine. smolecule.com Similarly, the reduction of a spiro[2.5]octan-6-one oxime or the reductive amination of spiro[2.5]octan-6-one would also produce this compound.

Conversely, the amine group itself can be transformed into other functionalities. Oxidation of the amine group could potentially yield nitroso or nitro derivatives under controlled conditions. smolecule.com The Curtius rearrangement offers a theoretical pathway to convert a related spiro[2.5]octane-5-carboxylic acid to an amine via an isocyanate intermediate, representing another FGI route.

Table 1: Selected Functional Group Interconversions on the Spiro[2.5]octane Scaffold

Starting MaterialReagent(s)ProductReaction Type
Spiro[2.5]octane-6-carboxamideLithium aluminum hydride (LiAlH₄)This compoundReduction
Spiro[2.5]octan-6-oneAmmonia (B1221849) (NH₃), H₂, NiThis compoundReductive Amination
Spiro[2.5]octane-6-carboxylic acid1. SOCl₂ 2. NaN₃ 3. Heat 4. H₂OThis compoundCurtius Rearrangement
This compoundHydrogen peroxide (H₂O₂)Nitroso-spiro[2.5]octaneOxidation

Derivatization Strategies for this compound

The derivatization of this compound is primarily centered on the reactivity of its primary amine group. These strategies are crucial for creating analogs with modified physicochemical properties for various applications, including medicinal chemistry. nih.govresearchgate.net

The amine functionality serves as an effective handle for attaching this compound to other molecules, forming conjugates or prodrugs. Conjugation can be achieved through stable covalent bonds, such as amides or sulfonamides. For example, reacting the amine with a sulfonyl chloride, like in the formation of N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]this compound, creates a sulfonamide conjugate.

Prodrug strategies often involve creating a linkage that can be cleaved in vivo to release the active parent amine. Carbamates, formed by reacting the amine with a chloroformate, are a common prodrug linkage. The design of prodrugs aims to improve properties such as solubility, stability, or targeted delivery. For instance, doxorubicin (B1662922) has been conjugated to other molecules to form prodrugs for targeted chemotherapy, a concept applicable to amine-containing scaffolds like this compound. chemrxiv.org

Introducing heteroatoms and additional functional groups into the spiro[2.5]octane framework generates structural diversity and new chemical properties. dropofodor.com This can be achieved by either building the spirocycle from functionalized precursors or by modifying the existing scaffold.

Several spiro[2.5]octane analogs containing heteroatoms have been synthesized. For example, 6-Azaspiro[2.5]octane incorporates a nitrogen atom into the six-membered ring, and its synthesis can involve cyclization reactions. evitachem.comsmolecule.com The synthesis of 6-Azaspiro[2.5]octan-8-one from cyclohexanone (B45756) and ammonia introduces a nitrogen atom into the ring system. Oxygen can be introduced to form oxaspiro[2.5]octane derivatives, often through epoxidation reactions on a methylene-cyclohexane precursor.

Functional groups can also be installed on the carbocyclic rings. The synthesis of spiro[2.5]octane-5,7-dione from (1-cyanomethyl-cyclopropyl)-acetonitrile involves the formation of two ketone groups on the six-membered ring. google.comresearchgate.net These synthetic routes demonstrate that the spiro[2.5]octane scaffold is amenable to the incorporation of various functional groups and heteroatoms, significantly expanding its chemical space.

Stability and Reactivity under Diverse Chemical Conditions

This compound, as a primary amine integrated into a spirocyclic framework, exhibits reactivity characteristic of aliphatic amines, while also being influenced by the steric and electronic properties of its unique three-dimensional structure. The stability of the compound is generally robust under standard conditions, though it is susceptible to degradation under harsh oxidative or acidic environments. Research into its chemical transformations has primarily focused on the functionalization of the amine group, which serves as a versatile handle for the synthesis of a diverse array of derivatives.

The reactivity of the amine functionality in this compound allows for a range of chemical transformations. These include oxidation, reduction, and nucleophilic substitution reactions. Current time information in Bangalore, IN. The spirocyclic core, consisting of a cyclopropane and a cyclohexane (B81311) ring, is relatively stable but can undergo rearrangement under certain oxidative conditions. google.com

Detailed research findings on the reactivity of the closely related 6-azaspiro[2.5]octane system, which features a secondary amine within the spirocycle, provide valuable insights into the expected reactivity of the primary amine in this compound. These studies demonstrate typical nucleophilic behavior of the amine in reactions with various electrophiles. evitachem.com

The following data table summarizes the key reactive transformations of the amine group in spiro[2.5]octane and related spiro-amine systems under different chemical conditions, based on established research findings.

Interactive Data Table: Reactivity of this compound and Analogues

Reaction TypeReagent(s)Product TypeReaction ConditionsNotes
AcylationAcid ChloridesAmidesTertiary amine base (e.g., triethylamine)A standard method for forming amide bonds from primary amines.
AcylationCarboxylic AcidsAmidesPeptide coupling agents (e.g., EDCI, HOBt), base (e.g., triethylamine) in a solvent like DMFCommon conditions for amide formation, particularly in medicinal chemistry applications. google.com
SulfonylationSulfonyl ChloridesSulfonamidesTertiary amine base (e.g., triethylamine)Forms sulfonamides, which are important functional groups in various applications. google.com
AlkylationAlkyl HalidesSecondary/Tertiary Amines-The primary amine can undergo single or multiple alkylations depending on the reaction stoichiometry. Current time information in Bangalore, IN.
OxidationOxidizing agents (e.g., hydrogen peroxide, potassium permanganate)Nitro derivatives or other oxidation products-The specific product depends on the strength and nature of the oxidizing agent. Current time information in Bangalore, IN.
ReductionReducing agents (e.g., lithium aluminum hydride, sodium borohydride)Saturated amine derivatives-This reaction would typically apply to derivatives of this compound containing reducible functional groups. Current time information in Bangalore, IN.
Reaction with IsocyanatesIsocyanatesUreas-A common reaction for primary amines to form urea (B33335) derivatives.

Medicinal Chemistry Applications of Spiro 2.5 Octan 6 Amine and Its Analogs

Role as a Privileged Building Block in Drug Discovery

Spiro[2.5]octan-6-amine and related spirocyclic amines are considered privileged building blocks in drug discovery. This status is attributed to their sp³-rich, three-dimensional structures which are increasingly sought after for developing drug candidates with improved properties. researchgate.net The introduction of spirocyclic motifs is a recognized strategy for increasing molecular complexity and structural novelty, which can be crucial for patentability, without significantly increasing molecular weight. Current time information in Bangalore, IN.

The value of spirocycles is evident in their presence in numerous natural products, which have evolved to interact effectively with proteins. nih.gov Medicinal chemists leverage these scaffolds to fine-tune the conformational and physicochemical properties of potential drugs. Current time information in Bangalore, IN.ontosight.ai The development of robust synthetic methods and the commercial availability of spirocyclic building blocks are accelerating their application in drug discovery programs. nih.govresearchgate.net Specifically, a clear preference is often seen for readily available spirocyclic compounds that involve amine or amide bonds, highlighting the importance of structures like this compound. ontosight.ai

Impact of Spirocyclic Scaffolds on Pharmacological Properties

The incorporation of a spirocyclic core, such as spiro[2.5]octane, into a molecule can profoundly influence its pharmacological profile. researchgate.netnih.gov These scaffolds serve as exceptional tools in drug design, allowing for the modulation of a compound's activity and its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ainih.gov

The defining feature of a spirocyclic scaffold is the spiro-atom that joins two rings, which introduces a high degree of three-dimensionality. This rigidifies the molecular structure, limiting the number of possible low-energy conformations. rsc.org Unlike flexible aliphatic chains, which can adopt numerous conformations leading to a significant entropic penalty upon binding to a target, the conformationally restricted nature of spirocycles reduces this penalty. encyclopedia.pub The cyclopropane (B1198618) ring in the spiro[2.5]octane system, in particular, imposes significant torsional constraints. This inherent rigidity helps to pre-organize the molecule into a specific and predictable geometry, which is a key advantage in rational drug design.

The structural rigidity and three-dimensionality of spirocycles directly contribute to the modulation of a drug candidate's biological and physical properties. researchgate.net By locking the orientation of functional groups, spirocycles can enhance binding affinity to a biological target, thereby improving potency. Furthermore, the precise spatial arrangement of substituents can lead to greater selectivity for the intended target over off-target proteins, which can reduce side effects. researchgate.net

Beyond potency and selectivity, spirocycles can improve a compound's pharmacokinetic profile. The higher fraction of sp³-hybridized carbons in spirocyclic compounds compared to flat aromatic systems is correlated with improved aqueous solubility and metabolic stability. nih.gov For example, replacing a morpholine (B109124) ring with various azaspiro cycles in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD) and improved metabolic stability.

PropertyImpact of Spirocyclic ScaffoldRationale
Potency Often increasedThe rigid framework reduces the entropic cost of binding and can enforce an optimal conformation for target interaction.
Selectivity Often improvedThe well-defined three-dimensional structure allows for precise interactions with the target's binding site, minimizing off-target effects. researchgate.net
Solubility Generally enhancedThe higher sp³ character compared to flat aromatic systems typically leads to better aqueous solubility. nih.gov
Metabolic Stability Can be improvedThe rigid structure can shield metabolically labile sites from enzymatic degradation. nih.gov

The primary advantage of the three-dimensional nature of spirocycles is the ability to project functional groups into space with well-defined vectors. nih.govsmolecule.com While planar molecules are limited to two-dimensional space, spirocyclic cores can orient substituents in multiple directions, allowing for more extensive and specific interactions with the three-dimensional binding sites of proteins. nih.gov This enhanced shape complementarity between the ligand and its receptor can lead to stronger and more selective binding. The design of analogs using this compound as a scaffold allows medicinal chemists to systematically explore the chemical space around a target, engineering favorable protein-ligand interactions to optimize biological activity.

Research into Specific Biological Activities of this compound Derivatives

The unique structural characteristics of the spiro[2.5]octane framework have prompted research into the biological activities of its derivatives. While broad investigations are ongoing, specific activities have been identified in analogs containing this core structure.

Several studies indicate that compounds featuring a spirocyclopropane moiety, a key component of the spiro[2.5]octane system, possess antimicrobial properties. ontosight.ai Natural products containing the spiro[2.5]octane skeleton have demonstrated notable biological effects. For instance, certain sesquiterpenes isolated from the fungus Agrocybe aegerita that contain a [2.5.0] spirocyclic system have shown antifungal activity. nih.gov

Compound ClassSourceObserved Activity
Spiro[2.5]octane-containing sesquiterpenesFungus Agrocybe aegeritaAntifungal activity against Candida albicans and Candida kefyr

These findings suggest that the spiro[2.5]octane scaffold can serve as a valuable template for the development of new antimicrobial agents. The structural rigidity and defined spatial orientation of substituents may facilitate potent and selective interactions with microbial targets.

Antioxidant Potential

Spiro compounds have garnered considerable interest in medicinal chemistry for their diverse biological activities, including their potential as antioxidants. rsc.org Research into oxidative stress has shown it to be a contributing factor in the development and progression of numerous diseases, making the development of drugs with antioxidant capabilities a significant area of study. rsc.org

A review of various synthetic and naturally occurring spiro compounds has highlighted their antioxidant activities. rsc.orgrsc.org While specific studies on the antioxidant potential of this compound are not extensively detailed in current literature, the broader class of spirocyclic compounds, particularly those containing nitrogen functional groups like amines or amides, have shown promise. rsc.orgrsc.org The activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. rsc.org For instance, certain spiro-oxindole derivatives have demonstrated significant antioxidant activity in these assays. rsc.org Generally, the most active antioxidant spiro compounds are characterized by the presence of at least one oxygen atom, with a notable portion being phenolic compounds; however, in the absence of phenolic groups, functional groups containing nitrogen, such as amines, have been found in active molecules. rsc.orgrsc.org

Table 1: Antioxidant Activity of Select Spiro Compounds
CompoundDPPH Assay (IC50 µM)ABTS Assay (IC50 µM)Reference
Spiro-oxindole C1121.0066.00 rsc.org
Spiro-oxindole C290.8029.60 rsc.org
Spiro-dihydropyridine C124.490.39 rsc.org
Spiro-dihydropyridine C1318.650.86 rsc.org
Trolox (Control)55.7025.20 rsc.org
Quercetin (Control)8.6915.49 rsc.org

Cytotoxicity and Anticancer Research

The unique three-dimensional scaffold of spiro compounds makes them attractive candidates for anticancer drug discovery. iiarjournals.orgiiarjournals.org Many spiro-heterocyclic compounds, in particular, have shown promising results in chemotherapy for various cancer types. iiarjournals.orgiiarjournals.org One of the proposed mechanisms for their anticancer activity involves the inhibition of the p53-MDM2 protein-protein interaction, which is a key target for cancer therapy. iiarjournals.org

Derivatives of spiro[2.5]octane have demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and lung cancer (A549) cell lines in vitro. Further studies on spiro-heterocyclic compounds revealed a significant, dose-dependent reduction in the proliferation of both MCF-7 and estrogen-negative MDA-MB-231 breast cancer cells. iiarjournals.org For example, certain spiro-heterocycles substituted with isoxazole (B147169) and oxazepine moieties induced sharp increases in apoptosis in these cell lines. iiarjournals.org In MCF-7 cells, one such compound increased the rate of apoptosis to 85.4% compared to 9.5% in the control group. iiarjournals.org

A series of synthesized spirooxindole derivatives also exhibited potent antiproliferative activity against various cancer cell lines. acs.org

Table 2: In Vitro Cytotoxicity (IC50 µM) of Spirooxindole Derivatives
CompoundMCF-7 (Breast Adenocarcinoma)HepG2 (Liver Cancer)Reference
6d4.3 ± 0.186.9 ± 0.23 acs.org
6f10.3 ± 0.403.5 ± 0.11 acs.org
6i10.7 ± 0.38- acs.org
6j4.7 ± 0.18- acs.org
Staurosporine (Control)17.8 ± 0.5010.3 ± 0.23 acs.org

Neuroprotective Effects

While direct studies on the neuroprotective effects of this compound are limited, research on structurally related cage-like amine compounds, such as adamantane (B196018) derivatives, suggests a potential avenue for investigation. nih.gov Adamantane derivatives have been identified as having therapeutic applications for central nervous system disorders. nih.gov

For instance, memantine, an adamantane derivative, functions as a moderate, non-competitive NMDA-receptor antagonist and is used in the management of neurological conditions. nih.gov Other research has found that certain adamantylated estradiol (B170435) analogs, which are non-receptor binding, exhibit neuroprotective properties by reducing glutamate-induced excitotoxicity. nih.gov Another adamantane-containing compound was found to offer neuroprotection to cortical neurons through a mechanism postulated to be related to radical scavenging. nih.gov Given the structural rigidity and three-dimensional nature shared between spirocyclic amines and adamantane derivatives, exploring the neuroprotective potential of this compound analogs could be a valuable area of research.

Enzyme Inhibition Studies (e.g., Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors)

The inhibition of specific enzymes is a key strategy in drug development, and spirocyclic compounds have emerged as potent inhibitors for various enzymatic targets. A significant area of research has been the development of spiro-based inhibitors for monoacylglycerol lipase (MAGL). acs.orgnih.gov MAGL is a serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the central nervous system, and its inhibition is considered a therapeutic strategy for several CNS-related diseases. acs.orgnih.govgoogle.com

Researchers have discovered novel series of spiro compounds that act as potent and reversible MAGL inhibitors. acs.orgnih.gov Through a structure-based drug discovery approach, various spiro scaffolds were generated, leading to compounds with high inhibitory potency. acs.orgnih.gov For example, compound 4f from one such study emerged as a promising reversible MAGL inhibitor with a potent in vitro IC₅₀ value of 6.2 nM. nih.gov This compound also demonstrated high selectivity, showing no inhibition of the related serine hydrolases FAAH and ABHD6 at concentrations up to 10,000 nM. acs.org

Beyond MAGL, other spiro derivatives have been investigated as enzyme inhibitors. For example, spiro-indenoquinoxaline derivatives have been evaluated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative disease research. researchgate.net

Table 3: In Vitro Inhibitory Activity of Spiro Derivatives against Human MAGL
CompoundMAGL Inhibition (IC50 nM)hERG Inhibition (% at 10 µM)Reference
1h1578.5 acs.org
2a11- acs.org
2b14- acs.org
2e73- acs.org
3a2.780.0 acs.org
3b2.743.3 acs.org
3e1166.4 acs.org
4f6.2- nih.gov

Interaction with Specific Receptors (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

Analogs of this compound have been found to interact with key receptors in the nervous system. Specifically, 6-Azaspiro[2.5]octan-1-amine has demonstrated interactions with muscarinic acetylcholine receptors (mAChRs). smolecule.com Its activity as an antagonist at these receptors suggests potential therapeutic applications in the treatment of neurological disorders. smolecule.com

The five subtypes of mAChRs (M1-M5) are G protein-coupled receptors that are important drug targets for a number of neurological conditions, including Alzheimer's disease and schizophrenia. nih.govmdpi.com Achieving selectivity for a specific receptor subtype is a major goal in medicinal chemistry, as it could help retain therapeutic benefits while minimizing the side effects associated with nonselective activation. nih.gov The high degree of structural similarity in the binding sites among the mAChR subtypes makes the development of selective agonists challenging. nih.gov Nevertheless, the investigation of spiro compounds as ligands for these receptors remains an active area of research, with some aza spiro compounds showing muscarinic agonist activity. google.com

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective drug candidates by identifying how specific structural features influence biological activity. nih.govdrugdesign.org For analogs of this compound, particularly those developed as MAGL inhibitors, extensive SAR studies have been conducted. acs.orgnih.gov

These studies have revealed several key insights:

Spiro Ring Size: The size of the spirocyclic ring significantly impacts potency. In one study, a four-membered azetidine (B1206935) spacer was found to be optimal for MAGL inhibition (IC₅₀ = 11 nM), compared to five-membered (IC₅₀ = 73 nM) and six-membered (IC₅₀ > 10,000 nM) rings. This suggests the compact azetidine spacer effectively orients the molecule for key interactions with the enzyme's active site. acs.org

Bioisosteric Replacement: Replacing an amide linkage with a carbamate (B1207046) in the spiro scaffold was a successful strategy. The carbamate's lower pKa was predicted to increase the acidity of the N-H group, strengthening a critical hydrogen bond with a histidine residue (His121) in the MAGL active site. acs.org

Substituent Position: The placement of substituents on the molecule can have profound effects on both potency and safety profiles. For example, incorporating a methyl group at the 4-position of a piperidine (B6355638) ring in one analog increased potency but also resulted in strong hERG inhibition (a marker for potential cardiotoxicity). acs.org Interestingly, moving the methyl group to the adjacent methylene (B1212753) linker led to a significant reduction in hERG liability while maintaining high potency. acs.org

These SAR findings demonstrate how systematic chemical modifications of the spiro[2.5]octane scaffold can be used to fine-tune pharmacological properties, improving potency and reducing off-target effects to identify promising lead candidates for further development. acs.orgnih.gov

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Spiro[2.5]octan-6-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the spirocyclic framework.

Research Findings: The analysis of ¹H NMR spectra reveals distinct signals for the protons on the cyclopropane (B1198618) and cyclohexane (B81311) rings. The chemical shifts and multiplicities of these signals are indicative of their spatial relationships. For instance, the protons on the cyclopropane ring typically appear at higher field (lower ppm) compared to those on the cyclohexane ring. The proton attached to the same carbon as the amine group (H-6) would present a characteristic chemical shift influenced by the electronegativity of the nitrogen atom.

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the spiro carbon which is a quaternary center. The chemical shift of this spiro carbon is a key diagnostic feature.

For stereochemical assignment, advanced NMR techniques are employed. The relative configuration and preferred conformations can be determined through the analysis of proton-proton coupling constants (³JHH and ⁴JHH) and 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). rsc.org These experiments detect through-space interactions between protons, which helps in establishing their relative orientation and thus the stereochemistry at the C-6 position relative to the rest of the molecule. For example, NOESY correlations between the amine proton and specific protons on the cyclohexane or cyclopropane rings can define the conformation of the molecule in solution.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Cyclopropane CH₂0.4 - 0.8 (m, 4H)10 - 15
Cyclohexane CH₂1.2 - 1.9 (m, 8H)25 - 40
CH-N2.8 - 3.2 (m, 1H)45 - 55
NH₂1.5 - 2.5 (br s, 2H)N/A
Spiro CN/A20 - 30

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition.

Research Findings: For this compound (C₈H₁₅N), the expected nominal mass is 125. biosynth.comsmolecule.com HRMS would confirm this with high precision (e.g., 125.1204), validating the molecular formula. The hydrochloride salt of the compound, this compound hydrochloride (C₈H₁₆ClN), has a molecular weight of 161.67 g/mol . smolecule.comchemscene.comavantorsciences.com

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques used for this compound. The resulting mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this molecule would include the loss of the amino group (-NH₂) and characteristic cleavage of the cyclohexane ring, yielding fragments that can be diagnostic for the spirocyclic core.

Table 2: Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular FormulaC₈H₁₅NHRMS
Exact Mass125.1204 uHRMS
Molecular Weight125.21 g/mol MS
Major Fragment[M-NH₂]⁺MS/MS
Protonated Ion[M+H]⁺ = 126.1281ESI-MS

Chromatographic Techniques for Purity and Isolation (HPLC, LC-MS, UPLC)

Chromatographic methods are indispensable for the isolation and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used.

Research Findings: These techniques are employed to separate the target compound from starting materials, byproducts, and other impurities. nih.gov Vendor specifications for commercially available this compound often include purity data determined by HPLC or UPLC, with purities typically at or above 97-98%. chemscene.comavantorsciences.com LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, allowing for the simultaneous confirmation of the retention time and molecular weight of the compound. bldpharm.com

Given that this compound is a chiral molecule, chiral chromatography is essential for separating its enantiomers. This is crucial for studies where the biological activity or properties of a single enantiomer are of interest. Enantioselective dynamic chromatography can also be used to study the energy barriers to enantiomerization in related spiro compounds. nih.gov

Table 3: Application of Chromatographic Techniques

Technique Purpose for this compound
HPLC Purity assessment, preparative isolation.
UPLC High-resolution separation for purity analysis, offering faster analysis and better resolution than HPLC. nih.gov
LC-MS Purity analysis with mass confirmation, identification in complex mixtures. nih.govbldpharm.com
Chiral HPLC Separation of the (R) and (S) enantiomers.

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.gov

Research Findings: To perform X-ray crystallography on this compound, it must first be obtained in the form of a high-quality single crystal. This is often achieved by forming a salt, such as the hydrochloride salt, which may have better crystallization properties than the free base.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, revealing the precise position of each atom in the crystal lattice. This analysis unambiguously determines bond lengths, bond angles, and the conformation of the cyclopropane and cyclohexane rings. For chiral molecules, anomalous dispersion effects in the diffraction data can be used to determine the absolute configuration (i.e., distinguishing the R from the S enantiomer). mit.edu The Flack parameter is a key value calculated from the data to confidently assign the absolute structure. ox.ac.uk The absolute configuration of reaction products in syntheses involving similar chiral compounds is often confirmed using this powerful technique. beilstein-journals.org

Electronic Circular Dichroism (ECD) Calculations for Stereochemical Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. ull.es It is particularly useful for assigning the absolute configuration of compounds in solution, often in conjunction with computational methods.

Research Findings: The ECD spectrum of a chiral molecule is highly sensitive to its stereochemistry. For molecules like this compound, which may lack a strong chromophore in the accessible UV-Vis range, a derivative might be synthesized to introduce one. The experimental ECD spectrum is then recorded.

The modern approach involves comparing the experimental spectrum to a theoretically calculated spectrum. nih.gov The process typically involves computational modeling to find the low-energy conformations of the molecule. Then, for a chosen absolute configuration (e.g., S), the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). uq.edu.au If the calculated spectrum matches the experimental spectrum, the absolute configuration is assigned. researchgate.netacs.org This combination of experimental ECD and computational analysis provides a powerful, non-crystalline method for stereochemical assignment. nih.gov

Theoretical and Computational Studies of Spiro 2.5 Octan 6 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For spirocyclic compounds, DFT calculations can elucidate properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and reactivity indices.

While specific DFT studies on Spiro[2.5]octan-6-amine are not widely published, research on the parent spiro[2.5]octane skeleton and analogous spiro compounds provides valuable insights. researchgate.netnih.gov DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G, are employed to determine activation barriers and thermodynamic parameters for reactions. researchgate.netnih.gov For the related spiro[2.5]octane, computational studies have been crucial in understanding reaction pathways, such as C(sp³)–H bond oxygenations. nih.govacs.org These studies show that hyperconjugative interactions between the Walsh orbitals of the cyclopropane (B1198618) ring and the σ* orbitals of adjacent C–H bonds can activate these bonds toward hydrogen atom transfer (HAT). nih.govacs.org

The introduction of the amine group at the C-6 position is expected to significantly influence the electronic properties. The nitrogen lone pair can participate in electronic interactions, altering the charge distribution and reactivity of the molecule compared to the parent hydrocarbon. DFT calculations would be able to quantify the impact of the -NH2 group on the molecule's frontier orbitals (HOMO and LUMO). The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. In related spirocyclohexane derivatives, DFT calculations have shown that compounds with smaller energy gaps are considered "soft" molecules, indicating easier electronic transitions. nih.gov

Table 1: Representative Calculated Electronic Properties for Spirocyclic Compounds (Note: Data is illustrative based on studies of analogous compounds, not specifically this compound)

Parameter Description Typical Calculated Value Range Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV nih.gov
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 0.5 to 2.0 eV nih.gov
Energy Gap (ΔE) ELUMO - EHOMO 6.5 to 9.5 eV nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2 0.07 to 0.11 nih.gov

| Dipole Moment | Measure of molecular polarity | 1.5 to 3.0 D | N/A |

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as an enzyme or receptor. mdpi.com While specific docking studies for this compound are not prominent in the literature, its structural features suggest potential for biological activity. The unique three-dimensional spirocyclic framework provides a rigid scaffold that can present the amine functional group in a specific orientation for interaction with biological targets. smolecule.com

The biological activity of spirocyclic amines has been noted in medicinal chemistry. smolecule.com For instance, the related compound 6-Azaspiro[2.5]octan-1-amine has been investigated as a potential ligand for receptors involved in metabolic regulation and neural signaling pathways. smolecule.com The spiro architecture can be advantageous for achieving high binding affinity and selectivity by locking the molecule into a specific, biologically active conformation.

Docking studies for this compound would involve placing the molecule into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. Key interactions typically analyzed include:

Hydrogen Bonds: The primary amine group is a strong hydrogen bond donor and can also act as an acceptor.

Hydrophobic Interactions: The cyclohexane (B81311) and cyclopropane rings provide a nonpolar surface for hydrophobic interactions.

Electrostatic Interactions: The partial positive charge on the amine group can interact with negatively charged residues in a binding pocket.

These studies could explore its potential as an inhibitor or modulator for various enzyme and receptor classes, a common application for spiro-based structures in drug discovery. mdpi.com

Table 2: Illustrative Parameters from a Hypothetical Docking Study

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Kinase X -7.5 ASP 145 Hydrogen Bond, Ionic
LEU 83 Hydrophobic
PHE 81 π-Alkyl
GPCR Y -6.8 GLU 210 Hydrogen Bond

Conformational Analysis using Computational Methods

The conformational properties of this compound are defined by its rigid spirocyclic core. smolecule.com The spiro junction forces the cyclopropane and cyclohexane rings into a nearly perpendicular arrangement. smolecule.com The cyclohexane ring typically adopts a chair conformation to minimize steric strain, but the presence of the fused cyclopropane ring can cause a slight flattening of this geometry.

Computational methods, such as molecular mechanics or DFT, can be used to perform a conformational analysis. This involves calculating the potential energy of the molecule as a function of its geometry to identify low-energy (stable) conformers. For this compound, the primary conformational flexibility arises from the orientation of the amine group on the cyclohexane ring. The amine substituent can occupy either an axial or an equatorial position.

Equatorial Conformer: The substituent points away from the center of the ring, which is generally the more stable position for bulky groups on a cyclohexane ring, as it minimizes 1,3-diaxial interactions.

Axial Conformer: The substituent points up or down, parallel to the axis of the ring.

Computational analysis would determine the energy difference between these two conformers. The amine group's relatively small size may result in a smaller energy difference between the axial and equatorial positions compared to a bulkier substituent. The calculated energies and populations of these conformers are crucial for understanding the molecule's average shape and how it presents itself for chemical reactions or biological interactions.

Prediction of Reactivity and Reaction Pathways

Computational studies are instrumental in predicting the reactivity and potential reaction pathways for this compound. The molecule's reactivity is a composite of the spiro[2.5]octane framework and the amine functional group.

Reactivity of the Spiro[2.5]octane Core: Studies on the parent hydrocarbon have shown that the C-H bonds are susceptible to oxidation. nih.govacs.org DFT calculations reveal that C-H bonds alpha to the cyclopropane ring, particularly the axial C-H bonds on the cyclohexane ring, are activated due to hyperconjugation with the cyclopropane's Walsh orbitals. nih.govacs.org Reactions at these sites can proceed through radical or cationic intermediates. nih.gov The formation of a cationic intermediate can lead to skeletal rearrangements, such as the ring-opening of the cyclopropylcarbinyl cation to form bicyclo[4.2.0]octane derivatives, which serves as a mechanistic probe. nih.govacs.org

Reactivity of the Amine Group: The primary amine group imparts nucleophilic and basic properties. It can undergo a variety of standard chemical transformations:

Alkylation/Acylation: Reaction at the nitrogen with electrophiles like alkyl halides or acyl chlorides. smolecule.com

Oxidation: The amine can be oxidized to form nitro or nitroso derivatives. smolecule.com

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for further functionalization.

Computational modeling can predict the most likely sites of reaction. For example, mapping the electrostatic potential can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen lone pair represents a site of high electron density, making it a prime target for electrophilic attack. Conversely, calculations of bond dissociation energies can predict the weakest C-H bond, indicating the most probable site for radical abstraction. The interplay between the amine group and the spirocyclic core could lead to complex reaction outcomes, which theoretical models are well-suited to explore.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Key Research Thrusts:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods will be crucial for accessing specific stereoisomers of Spiro[2.5]octan-6-amine and its derivatives, which is often critical for pharmacological activity.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. spirochem.com The application of flow chemistry could lead to more efficient and reproducible syntheses of this compound intermediates.

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that aligns with the principles of green chemistry. nih.gov Engineered enzymes could offer highly selective and environmentally friendly routes to chiral spiro-amines.

Photoredox Catalysis: This emerging area of synthesis could enable novel bond formations and functionalizations on the spiro[2.5]octane core under mild conditions.

Synthetic ApproachPotential Advantages
Catalytic Asymmetric SynthesisAccess to specific stereoisomers, improved potency and selectivity of derivatives.
Flow ChemistryEnhanced safety, scalability, and reproducibility. spirochem.com
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly. nih.gov
Photoredox CatalysisNovel chemical transformations, mild reaction conditions.

Exploration of New Pharmacological Targets for this compound Derivatives

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold makes it an attractive framework for designing ligands that can interact with biological targets with high specificity. While the pharmacological profile of this compound itself is not extensively documented in publicly available research, its structural motifs are present in compounds with diverse biological activities. Future research will focus on synthesizing libraries of this compound derivatives and screening them against a wide range of pharmacological targets.

Potential Therapeutic Areas for Exploration:

Central Nervous System (CNS) Disorders: The lipophilic nature and rigid conformation of spirocycles can be advantageous for targeting CNS receptors and enzymes.

Oncology: Spirocyclic scaffolds have been successfully incorporated into potent and selective anticancer agents. rsc.org

Infectious Diseases: The unique shape of spiro-compounds may allow for the development of novel antibiotics or antiviral agents that can overcome existing resistance mechanisms.

Metabolic Diseases: The exploration of this compound derivatives as modulators of metabolic pathways is another promising avenue.

Advanced Computational Approaches for Structure-Based Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can accelerate the design and optimization of derivatives with desired pharmacological properties.

Key Computational Techniques:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound derivatives to the active site of a biological target.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the stability of interactions and the role of conformational changes. nih.gov

Quantum Mechanics (QM) Calculations: QM methods can provide highly accurate descriptions of electronic structure and are valuable for understanding reaction mechanisms and refining the parameters used in molecular mechanics force fields. ijirt.orgmdpi.com

Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico against various targets to identify promising hit compounds for further experimental validation.

Computational MethodApplication in this compound Research
Molecular DockingPrediction of binding modes and affinities of derivatives.
Molecular Dynamics SimulationsAnalysis of ligand-receptor dynamics and interaction stability. nih.gov
Quantum Mechanics CalculationsUnderstanding electronic properties and reaction mechanisms. ijirt.orgmdpi.com
Virtual ScreeningHigh-throughput identification of potential hit compounds.

Integration of this compound into Complex Polycyclic Systems

The this compound core can serve as a versatile building block for the synthesis of more complex, polycyclic architectures. The incorporation of this spirocyclic motif into larger, rigid frameworks could lead to the discovery of molecules with novel properties and applications in both medicine and materials science.

Future Synthetic Strategies:

Cascade Reactions: Designing cascade reactions that utilize the reactivity of the amine and the spirocyclic core to rapidly build molecular complexity.

Multicomponent Reactions: The development of multicomponent reactions involving this compound or its precursors could provide efficient access to diverse and complex polycyclic systems.

Late-Stage Functionalization: The development of methods for the selective functionalization of the spiro[2.5]octane core at a late stage in a synthetic sequence would allow for the rapid generation of analog libraries for structure-activity relationship studies.

The exploration of these future research directions holds the key to unlocking the full scientific and potentially commercial value of this compound and its derivatives. A multidisciplinary approach that combines innovative synthetic chemistry, thorough pharmacological evaluation, and sophisticated computational modeling will be essential for realizing this potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[2.5]octan-6-amine, and what are their respective yields and limitations?

  • Methodological Answer : The primary synthesis involves cyclopropane ring formation via intramolecular cyclization or [2+1] cycloaddition strategies. A patent (EP 12005681) describes a process for spirocyclic diketones, which can be adapted for amine derivatives using reductive amination or nucleophilic substitution . Key limitations include low yields (<40%) due to steric hindrance in the spiro system and side reactions during ring closure. Researchers should optimize catalysts (e.g., palladium or nickel complexes) and reaction temperatures to improve efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic structure. Key markers include:

  • ¹H NMR : Distinct splitting patterns for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.8–2.5 ppm).
  • ¹³C NMR : Cyclopropane carbons (δ 10–20 ppm) and quaternary spiro carbon (δ 45–55 ppm) .
    Mass spectrometry (MS) with electron ionization (EI) should show a molecular ion peak at m/z 152.23 (C₁₀H₁₆O) and fragmentation patterns indicative of ring-opening .

Q. How can researchers design initial pharmacological screens to assess the bioactivity of this compound against target receptors?

  • Methodological Answer : Use high-throughput screening (HTS) assays with fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Prioritize receptors with structural homology to known spirocyclic targets (e.g., GPCRs or ion channels). Include positive/negative controls (e.g., known agonists/antagonists) and report IC₅₀/EC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. What strategies can optimize the enantiomeric purity of this compound during synthesis, particularly in spirocyclic systems?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., chiral phosphine ligands in palladium-mediated cyclopropanation) can enhance enantioselectivity. Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column and polarimetric detection .

Q. How can computational modeling predict the conformational stability of this compound in different solvent environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze energy minima for spiro ring conformers. Solvent effects can be modeled using the polarizable continuum model (PCM). Key outputs include:

  • Energy barriers for ring puckering (typically <5 kcal/mol in nonpolar solvents).
  • Dipole moment shifts in polar solvents (e.g., water vs. toluene) .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound derivatives?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolic stability issues. Use species-specific liver microsomes to assess metabolic pathways. If in vitro activity (e.g., IC₅₀ = 50 nM) lacks in vivo correlation, modify the compound’s logP (2.0–4.0 recommended) or introduce prodrug moieties .

Data Presentation Guidelines

  • Table 1 : Comparative Yields of Synthetic Routes for this compound

    MethodCatalystYield (%)Purity (%)Reference
    Intramolecular CyclizationPd(OAc)₂3892
    Reductive AminationNaBH₃CN4588
  • Figure 1 : Key ¹H NMR Peaks for this compound (CDCl₃, 400 MHz)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.